molecular formula C21H27N3O3 B3775539 [2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

[2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

Cat. No.: B3775539
M. Wt: 369.5 g/mol
InChI Key: FVUPVMMDTKNXIR-UHFFFAOYSA-N
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Description

[2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a combination of oxazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Attachment of the Phenoxymethyl Group:

    Formation of the Piperidine Rings: The piperidine rings are synthesized separately and then attached to the oxazole ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings.

    Reduction: Reduction reactions can also occur, especially at the oxazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it useful in a variety of applications, from pharmaceuticals to materials science.

Mechanism of Action

The mechanism of action of [2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone: Unique due to its combination of oxazole and piperidine rings.

    [2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-yl)methanone: Similar but lacks the second piperidine ring.

    [2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)ethanone: Similar but has an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings. This structure allows for unique interactions with biological targets and makes it a valuable compound for research and development.

Properties

IUPAC Name

[2-(phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-21(24-13-9-17(10-14-24)23-11-5-2-6-12-23)19-15-27-20(22-19)16-26-18-7-3-1-4-8-18/h1,3-4,7-8,15,17H,2,5-6,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUPVMMDTKNXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=COC(=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Reactant of Route 2
[2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Reactant of Route 3
[2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Reactant of Route 6
[2-(Phenoxymethyl)-1,3-oxazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

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